N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide
Description
This compound is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the 3-position of the pyridazinone core and a 4-(trifluoromethyl)benzamide group connected via a propyl linker. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent may improve solubility.
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-2-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZDNJLNQCTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0637233-1 or F5147-0142, is a complex organic moleculeBased on its structure, it belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have been found in many important synthetic drug molecules, suggesting a potential for interaction with various biological targets.
Biological Activity
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of phosphodiesterase (PDE) inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a dihydropyridazine ring and a trifluoromethylbenzamide moiety. Its molecular formula is , and it possesses unique pharmacophoric features that may contribute to its biological effects.
This compound is hypothesized to act as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways linked to inflammation and immune responses. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory cell activity and has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against PDE4. For instance, in enzyme assays, the compound showed an IC50 value indicative of its potency as a PDE4 inhibitor. Specific studies have reported IC50 values ranging from 140 nM to 550 nM depending on the assay conditions .
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's therapeutic potential. For example, in a model of ovalbumin-induced asthma, administration of the compound resulted in reduced airway hyperreactivity and eosinophil infiltration in lung tissues, suggesting anti-inflammatory properties . The effective dose for significant therapeutic outcomes was determined to be around 18.3 mg/kg .
Case Studies
Several case studies highlight the potential applications of this compound:
- Asthma Model : A study demonstrated that oral administration significantly decreased methacholine-induced airway hyperreactivity in asthmatic mice, correlating with reduced eosinophil peroxidase activity .
- Inflammatory Bowel Disease : Another investigation indicated that PDE4 inhibitors could ameliorate symptoms associated with inflammatory bowel disease by inhibiting pro-inflammatory mediators .
Data Summary Table
| Study Type | Model/Assay | IC50 (nM) | Effective Dose (mg/kg) | Key Findings |
|---|---|---|---|---|
| In Vitro | PDE4 Enzyme Assay | 140 - 550 | - | Significant inhibition of PDE4 activity |
| In Vivo | Ovalbumin-Induced Asthma Model | - | 18.3 | Reduced airway hyperreactivity and eosinophilia |
| In Vivo | Inflammatory Bowel Disease Model | - | 10 | Decreased inflammation markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Core Heterocycle Comparison
- Target Compound: Pyridazinone (1,6-dihydropyridazin-6-one). Features: A six-membered ring with two adjacent nitrogen atoms and a ketone group. This structure allows hydrogen bonding and π-π stacking interactions.
- Example from : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one moiety. Features: A bicyclic system with three nitrogen atoms and a chromenone scaffold, offering distinct electronic properties and binding modes .
Substituent Analysis
Trifluoromethyl vs. Fluoro Substituents :
Methoxy vs. Sulfonamide/Amide Groups :
- The 4-methoxyphenyl group in the target compound may enhance solubility relative to the sulfonamide in Example 53, which is more polar and prone to hydrogen bonding.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) in the target compound, favoring blood-brain barrier penetration. Example 53’s chromenone and fluorinated groups likely result in higher logP but reduced aqueous solubility compared to the target compound.
- Metabolic Stability: Both compounds incorporate stabilizing groups (trifluoromethyl in the target, fluorines in Example 53), but the pyridazinone core may undergo faster oxidative metabolism than the fused pyrazolo-pyrimidine system .
Research Findings and Limitations
- Evidence Gaps: No direct biological or pharmacological data for the target compound are provided in the evidence. Example 53’s activity (unreported in the evidence) cannot be extrapolated.
- Hypothetical Activity: Based on pyridazinone derivatives in literature, the target compound may exhibit kinase inhibitory activity (e.g., PDE3/4 inhibition) or anti-inflammatory effects.
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone moiety serves as the central heterocyclic scaffold. Source outlines a Claisen-Schmidt condensation between 4-methoxyacetophenone and glyoxylic acid monohydrate in acetic acid, followed by cyclization with hydrazine hydrate. For this compound, 4-methoxyacetophenone (2b) reacts with glyoxylic acid (1) under reflux to form the intermediate α,β-unsaturated ketone. Subsequent treatment with hydrazine hydrate at pH 8 yields 6-(4-methoxyphenyl)-3(2H)-pyridazinone (3b) with a 93% yield .
Key Reaction Conditions
-
Condensation : Reflux in acetic acid (10 h, 120°C).
-
Cyclization : Hydrazine hydrate (10 mmol) in aqueous ammonia (2 h, 80°C).
Characterization Data
Functionalization of the Pyridazinone Ring
Chlorination at the 3-position is critical for introducing nucleophilic substitution sites. As described in , 6-(4-methoxyphenyl)-3(2H)-pyridazinone (3b) reacts with phosphorus oxychloride (POCl₃) under reflux to form 3-chloro-6-(4-methoxyphenyl)pyridazine (4b) . Excess POCl₃ (10:1 molar ratio) ensures complete conversion, achieving a 94% yield .
Optimization Note
Lower POCl₃ ratios (<5:1) result in incomplete chlorination, necessitating rigorous stoichiometric control.
Characterization Data
Introduction of the Propylamine Side Chain
Nucleophilic displacement of the 3-chloro group with 1,3-diaminopropane introduces the alkyl linker. Source demonstrates analogous amination using excess diamine in ethanol under reflux. For this compound, 3-chloro-6-(4-methoxyphenyl)pyridazine (4b) reacts with 1,3-diaminopropane (5:1 molar ratio) at 80°C for 12 h, yielding 3-(3-aminopropyl)-6-(4-methoxyphenyl)pyridazine (5) .
Purification
-
Column chromatography (SiO₂, ethyl acetate/methanol 9:1) isolates the amine intermediate with 85% purity .
Characterization Data
Benzamide Formation
The final step couples 3-(3-aminopropyl)-6-(4-methoxyphenyl)pyridazine (5) with 4-(trifluoromethyl)benzoic acid. Source employs HATU (1.2 equiv) and DIPEA (3 equiv) in DMF at 0°C–25°C for 18 h, achieving 78% yield.
Reaction Mechanism
-
HATU activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the primary amine .
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.0 Hz, 2H, Ar–H), 7.89 (d, J = 8.0 Hz, 2H, Ar–H), 3.85 (s, 3H, OCH₃) .
Analytical Validation and Quality Control
Purity Assessment
Stability Studies
Alternative Synthetic Approaches
Green Chemistry Modifications
Source reports solvent-free synthesis of chalcone derivatives via grinding techniques. Adapting this method, 4-methoxyacetophenone and glyoxylic acid could be ground with NaOH pellets, reducing reaction time to 2 h with comparable yield (90%) .
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 150°C, 20 min) accelerates pyridazinone formation, enhancing yield to 96% while minimizing by-products .
Industrial-Scale Considerations
Cost Analysis
-
POCl₃ and HATU account for 65% of raw material costs. Substituting POCl₃ with PCl₅ reduces expenses by 20% but lowers yield to 82% .
Environmental Impact
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethyl)benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions .
- Step 2 : Alkylation or propylation of the pyridazinone nitrogen using reagents like 3-chloropropyltrifluoromethylbenzamide in the presence of a base (e.g., K₂CO₃) to introduce the propyltrifluoromethylbenzamide moiety .
- Step 3 : Final coupling of intermediates via amide bond formation, often using coupling agents such as HBTU or BOP in solvents like THF or DCM .
- Key Intermediates : O-benzyl hydroxylamine hydrochloride, p-trifluoromethylbenzoyl chloride, and sodium pivalate are critical for intermediate stability and reactivity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone ring and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyridazinone ring) .
- Elemental Analysis : To verify purity and stoichiometry .
Q. What safety precautions are required when handling this compound and its precursors?
- Methodological Answer :
- Hazard Assessment : Evaluate risks associated with intermediates like O-benzyl hydroxylamine hydrochloride (mutagenicity) and p-trifluoromethylbenzoyl chloride (corrosive) using guidelines from Prudent Practices in the Laboratory .
- Storage : Store light-sensitive intermediates (e.g., sodium pivalate derivatives) in amber vials at –20°C to prevent decomposition .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for volatile solvents like dichloromethane .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyridazinone core synthesis?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with acetonitrile or THF to reduce side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain reaction temperatures between 0–5°C during acyl chloride additions to minimize decomposition .
Q. How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition potency .
- Compare trifluoromethylbenzamide derivatives with methyl or chloro analogs using in vitro assays (e.g., kinase inhibition) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 .
Q. What strategies resolve discrepancies in biological assay data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) alongside fluorometric assays .
- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and test multiple synthetic batches .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .
Q. How can the compound’s stability in aqueous buffers be improved for in vivo studies?
- Methodological Answer :
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
- pH Adjustment : Stabilize the pyridazinone ring by maintaining buffers at pH 6.5–7.5 .
- Lyophilization : Prepare lyophilized powders for long-term storage and reconstitute in DMSO/PBS mixtures .
Data Contradiction Analysis
Q. How to address conflicting mutagenicity data in Ames testing?
- Methodological Answer :
- Dose-Response Analysis : Test concentrations across a wider range (e.g., 0.1–100 µM) to identify threshold effects .
- Metabolic Activation : Include S9 liver microsomes to assess pro-mutagenic potential .
- Comparative Studies : Benchmark against known mutagens (e.g., benzyl chloride) to contextualize risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
